Cas no 1132796-42-9 (9,9-Dihexyl-9H-fluoren-2-amine)

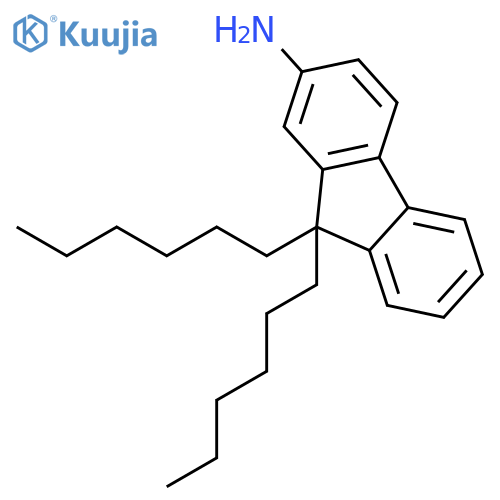

1132796-42-9 structure

商品名:9,9-Dihexyl-9H-fluoren-2-amine

CAS番号:1132796-42-9

MF:C25H35N

メガワット:349.552107095718

MDL:MFCD24849696

CID:840256

PubChem ID:58151435

9,9-Dihexyl-9H-fluoren-2-amine 化学的及び物理的性質

名前と識別子

-

- 9,9-Dihexyl-9H-fluoren-2-amine

- 2-Amino-9,9-dihexylfluorene

- 9,9-dihexylfluoren-2-amine

- 9,9-dihexyl-9H-fluoren-2-ylamine

- AK141883

- QC-608

- SureCN2804322

- SCHEMBL2804322

- 1132796-42-9

- DA-15379

- DTXSID10728864

- SB66737

- C25H35N

-

- MDL: MFCD24849696

- インチ: InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3

- InChIKey: CZCWHVDVMJTTNX-UHFFFAOYSA-N

- ほほえんだ: CCCCCCC1(CCCCCC)C2=CC=CC=C2C3=C1C=C(C=C3)N

計算された属性

- せいみつぶんしりょう: 349.27695g/mol

- ひょうめんでんか: 0

- XLogP3: 9.2

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 10

- どういたいしつりょう: 349.27695g/mol

- 単一同位体質量: 349.27695g/mol

- 水素結合トポロジー分子極性表面積: 26Ų

- 重原子数: 26

- 複雑さ: 391

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

9,9-Dihexyl-9H-fluoren-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9320747-1g |

9,9-Dihexyl-9H-fluoren-2-amine |

1132796-42-9 | 95% | 1g |

RMB 2772.00 | 2025-02-21 | |

| Ambeed | A358403-1g |

9,9-Dihexyl-9H-fluoren-2-amine |

1132796-42-9 | 95% | 1g |

$485.0 | 2024-04-26 | |

| Chemenu | CM277552-1g |

9,9-Dihexyl-9H-fluoren-2-amine |

1132796-42-9 | 95% | 1g |

$*** | 2023-04-03 | |

| Alichem | A019149615-1g |

9,9-Dihexyl-9H-fluoren-2-amine |

1132796-42-9 | 95% | 1g |

499.95 USD | 2021-06-15 | |

| Alichem | A019149615-10g |

9,9-Dihexyl-9H-fluoren-2-amine |

1132796-42-9 | 95% | 10g |

$2700.00 | 2023-09-04 |

9,9-Dihexyl-9H-fluoren-2-amine 関連文献

-

Tzu-Chau Lin,Shih-Huang Chang,Hsiang-Yu Hsieh,Zi-Ming Chen,Chun-Yao Chu RSC Adv. 2021 11 525

-

Sen Zhao,Yuan Xie,Junfei Liang,Ting Guo,Lei Ying,Hongbin Wu,Wei Yang,Junbiao Peng,Yong Cao New J. Chem. 2016 40 7741

推奨される供給者

Amadis Chemical Company Limited

(CAS:1132796-42-9)9,9-Dihexyl-9H-fluoren-2-amine

清らかである:99%

はかる:1g

価格 ($):436.0